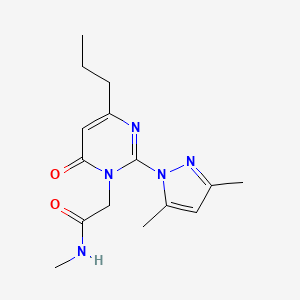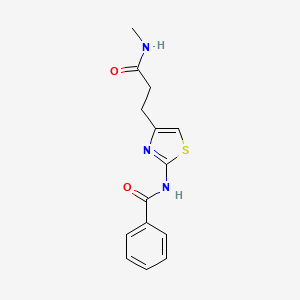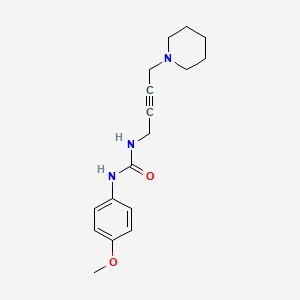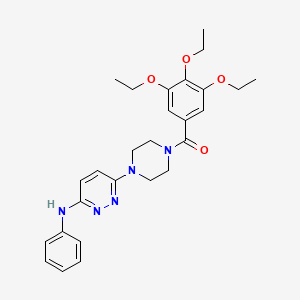![molecular formula C8H11F3IN3O B2700913 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine CAS No. 1354704-27-0](/img/structure/B2700913.png)
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine, also known as TFPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TFPAM is a highly selective agonist of the G protein-coupled receptor GPR40, which is known to play a critical role in glucose metabolism and insulin secretion.
作用机制
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine is a highly selective agonist of GPR40, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. Upon binding to GPR40, this compound activates a signaling pathway that leads to the release of insulin from pancreatic beta cells in response to glucose stimulation.
Biochemical and Physiological Effects:
This compound has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, improve glucose tolerance in animal models of type 2 diabetes, and increase insulin sensitivity in peripheral tissues. This compound has also been shown to improve lipid metabolism and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine is its high selectivity for GPR40, which allows for specific investigation of the role of this receptor in glucose metabolism and insulin secretion. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, this compound has a short half-life in vivo, which can complicate studies involving long-term treatment.
未来方向
There are several future directions for research involving 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine. One area of interest is the development of more potent and selective GPR40 agonists for use as research tools and potential therapeutics for type 2 diabetes. Another area of interest is the investigation of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation. Finally, there is a need for further studies to elucidate the mechanisms underlying the effects of GPR40 activation on glucose metabolism and insulin secretion.
合成方法
The synthesis of 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine involves a series of chemical reactions, starting with the reaction of 4-iodopyrazole with methylamine to produce 4-iodo-1-methylpyrazole. This compound is then reacted with 3,3,3-trifluoropropyl bromide to produce 4-iodo-1-methyl-5-(3,3,3-trifluoropropyl)pyrazole. Finally, this compound is reacted with methylamine to produce this compound.
科学研究应用
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has been extensively studied as a research tool for investigating the role of GPR40 in glucose metabolism and insulin secretion. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of type 2 diabetes. This compound has also been used to study the effects of GPR40 activation on other physiological processes, such as lipid metabolism and inflammation.
属性
IUPAC Name |
4-iodo-1-methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3IN3O/c1-15-5(6(12)7(13)14-15)4-16-3-2-8(9,10)11/h2-4H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETFZGAZUWDXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)COCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dimethyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2700832.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)

![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)